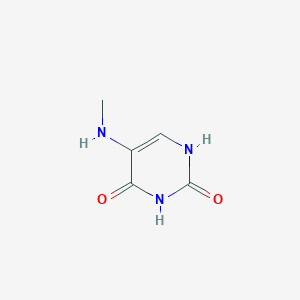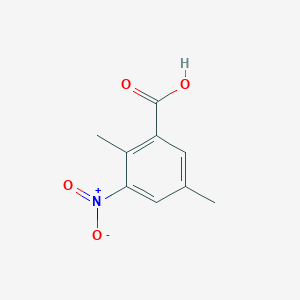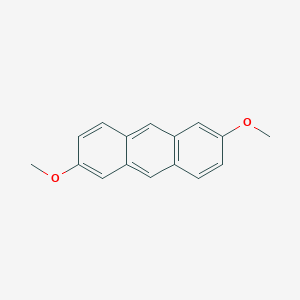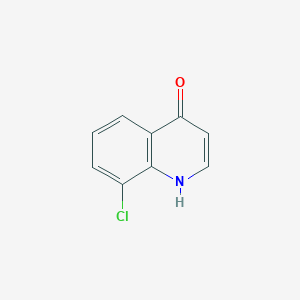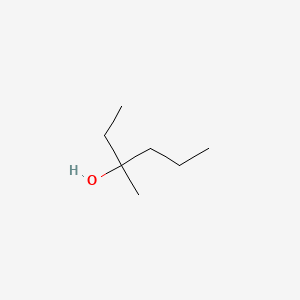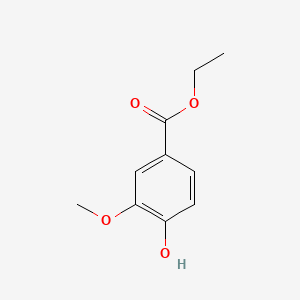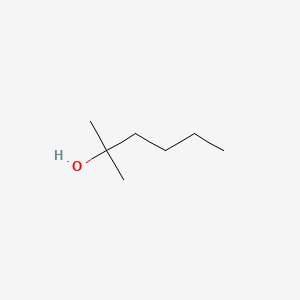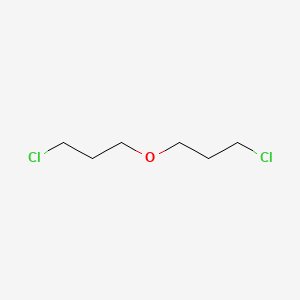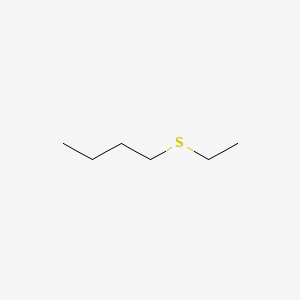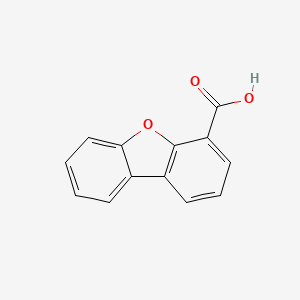
二苯并呋喃-4-羧酸
描述
Dibenzofuran-4-carboxylic acid (DBCA) is an organic compound that belongs to the class of carboxylic acids. It is composed of two benzene rings linked to a carboxylic acid group. DBCA is a colorless solid with a molecular weight of 212.201 Da . It has been used as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and S. mansoni histone deacetylase 8 (HDAC8) inhibitors .
Molecular Structure Analysis
The molecular formula of DBCA is C13H8O3 . The structure of DBCA consists of two benzene rings fused to a central furan ring .Physical And Chemical Properties Analysis
DBCA is a colorless solid with a molecular weight of 212.201 Da . It has a melting point of 115-117°C. The solubility of DBCA in DMF and DMSO is 30 mg/ml, and in ethanol, it is 1 mg/ml .科学研究应用
Dibenzofuran-4-carboxylic Acid: A Comprehensive Analysis of Scientific Research Applications
Polymer Synthesis: Dibenzofuran-4-carboxylic acid serves as a synthetic precursor in the creation of light-emitting polycyclic aromatic hydrocarbons (PAHs) and has been utilized in the synthesis of various polymer materials. Its role in polymer chemistry is significant due to its ability to contribute to the development of advanced materials with desirable properties such as enhanced light emission .
Nanomaterials Synthesis: This compound finds utility in the production of nanomaterials, including carbon nanotubes and graphene. Its application extends to the synthesis of polymers and copolymer materials that are integral in the development of innovative nanotechnology solutions .
Pharmaceuticals: In the pharmaceutical industry, Dibenzofuran-4-carboxylic acid is used as a precursor for developing inhibitors, such as those targeting S. mansoni histone deacetylase 8 (HDAC8), which are crucial in therapeutic interventions for various diseases .
安全和危害
DBCA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also toxic to aquatic life with long-lasting effects .
作用机制
Target of Action
Dibenzofuran-4-carboxylic acid is a synthetic precursor . It has been used in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and S. mansoni histone deacetylase 8 (HDAC8) inhibitors . .
Mode of Action
It is known that benzofuran compounds, a class to which dibenzofuran-4-carboxylic acid belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways related to these processes.
Pharmacokinetics
It is known that dibenzofuran-4-carboxylic acid is a synthetic precursor , suggesting that it may be metabolized into other compounds in the body.
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have various molecular and cellular effects.
Action Environment
Spillage is unlikely to penetrate soil, and it may form an explosible dust-air mixture if dispersed .
属性
IUPAC Name |
dibenzofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAWCXKHJSJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307275 | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-4-carboxylic acid | |
CAS RN |
2786-05-2 | |
| Record name | 4-Dibenzofurancarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can dibenzofuran-4-carboxylic acid be utilized in the synthesis of materials for OLEDs?
A1: Dibenzofuran-4-carboxylic acid can be used as a starting material for the synthesis of π-extended PAHs suitable for OLED applications. [] The research demonstrates a rhodium-catalyzed annulation reaction where dibenzofuran-4-carboxylic acid reacts with internal alkynes. The choice of catalyst, specifically whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligand is used, dictates the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs. [] These synthesized PAHs, with their extended π-systems, possess desirable optical properties for OLED applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



